n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide

Lipophilicity Drug-likeness Membrane permeability

Fragment-based screening programs often require balanced solubility and permeability for reliable hit detection. This racemic N-methyl secondary amine amide (CAS 1480228-69-0) addresses that need with XLogP3 1.6 and TPSA 41.1 Ų. • N-Methyl metabolic shield reduces oxidative deamination vs. primary amine analog (CAS 1838647-13-4) • Constitutional isomer of crystallographically validated W5Q/WKH scaffold (PDB 7FOG); enables matched-pair SAR • Racemate supplied at ≥98% purity for initial co-crystallization trials; enantiopure follow-up available upon stereochemical resolution

Molecular Formula C12H16F2N2O
Molecular Weight 242.26 g/mol
Cat. No. B13643401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
Molecular FormulaC12H16F2N2O
Molecular Weight242.26 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC
InChIInChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17)
InChIKeyYNHJDCGGMVLJCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide (CAS 1480228-69-0): Chemical Identity and Structural Classification for Procurement


N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide (CAS 1480228-69-0) is a fluorinated aromatic amide with the molecular formula C₁₂H₁₆F₂N₂O and a molecular weight of 242.26 g/mol [1]. The compound features a 2,4-difluorophenyl moiety linked via a chiral benzylic ethyl spacer to a 2-(methylamino)propanamide backbone, yielding two undefined stereocenters [1]. It is classified as a secondary amine-containing amide with computed XLogP3 of 1.6, topological polar surface area (TPSA) of 41.1 Ų, and four hydrogen bond acceptors [1]. The compound is commercially available as a racemic mixture from multiple suppliers at purities of 97–98% and serves primarily as a research intermediate, screening compound, or fragment-chemistry building block.

Why N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide Cannot Be Freely Substituted with In-Class Analogs


Although several compounds share the 1-(2,4-difluorophenyl)ethylamine substructure, structural modifications to the amide and amine portions produce measurable divergence in physicochemical properties that directly impact molecular recognition, permeability, and metabolic fate. The target compound's N-methyl secondary amine at the alanine α-position differentiates it from primary amine analogs (e.g., CAS 1838647-13-4) by conferring a +0.5 unit increase in XLogP3 and a −14.0 Ų reduction in TPSA [1][2]. These shifts lie outside typical assay variability and are large enough to alter both passive membrane flux and target engagement profiles in cellular versus biochemical assays. Furthermore, the compound is a constitutional isomer of the N-ethylglycinamide fragment (W5Q/WKH) that was validated by X-ray crystallography in the Aar2/RNaseH complex (PDB 7FOG) at 1.41 Å resolution [3]; the different connectivity between the two isomers—methyl placement on the α-carbon versus the amide nitrogen—produces distinct hydrogen-bonding geometries that cannot be reproduced by substituting the alternative scaffold.

Quantitative Differentiation Evidence for N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison with the Primary Amine Analog (CAS 1838647-13-4)

The target compound exhibits an XLogP3 of 1.6, compared with 1.1 for the primary amine analog 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide (CAS 1838647-13-4), both computed by the PubChem XLogP3 3.0 algorithm [1][2]. The ΔXLogP3 of +0.5 (a 45% relative increase) is attributable to the N-methyl substituent on the alanine α-amine and places the target compound closer to the center of the optimal lipophilicity range (LogP 1–3) commonly associated with balanced aqueous solubility and passive membrane permeability in oral drug space.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area Reduction: TPSA Comparison with the Primary Amine Analog

The target compound has a computed TPSA of 41.1 Ų, which is 14.0 Ų lower than the primary amine analog (TPSA = 55.1 Ų) [1][2]. This 25% reduction in polar surface area is a direct consequence of N-methylation replacing a primary amine hydrogen with a methyl group. TPSA values below 60 Ų are generally associated with favorable intestinal absorption, and values below 140 Ų correlate with blood-brain barrier penetration potential. The target compound's TPSA of 41.1 Ų sits well within both thresholds, whereas the primary amine analog at 55.1 Ų approaches the upper bound of optimal intestinal absorption [3].

Polar surface area Membrane permeability Oral bioavailability prediction

Constitutional Isomer Differentiation from the N-Ethylglycinamide Fragment (W5Q/WKH) Validated by X-Ray Crystallography

The target compound is a constitutional isomer of the PDB fragment ligands W5Q (S-enantiomer) and WKH (R-enantiomer), which share the identical molecular formula C₁₂H₁₆F₂N₂O but differ in connectivity: the target places the extra methyl group on the α-carbon of the alanine-derived portion (2-(methylamino)propanamide scaffold), whereas W5Q/WKH place the ethyl group on the amide nitrogen (N-ethylglycinamide scaffold) [1][2]. The W5Q/WKH isomers were co-crystallized with the spliceosomal Aar2/RNaseH protein-protein complex at 1.41 Å resolution (PDB 7FOG) as part of a 1000-plus-compound F2X-Universal Library screen that yielded 269 fragment hits across 10 distinct binding sites, published in the Journal of Medicinal Chemistry (2022) [2]. The two scaffolds present different hydrogen-bond donor/acceptor geometry at the amide-amine junction, rendering them non-interchangeable in structure-based design.

Fragment-based drug discovery X-ray crystallography Constitutional isomerism Structure-based design

N-Methyl Substitution as a Metabolic Soft-Spot Shield: Class-Level Inference for Microsomal Stability

The target compound's N-methyl secondary amine at the alanine α-position replaces the primary amine present in the direct analog 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide (CAS 1838647-13-4). In medicinal chemistry, N-methylation of α-amino amides is a well-established strategy to reduce oxidative deamination by monoamine oxidases (MAO) and cytochrome P450 enzymes, as the secondary amine is a poorer substrate for these metabolic pathways than the primary amine [1][2]. While direct microsomal stability data for this specific compound pair have not been published, the class-level inference is supported by extensive SAR studies demonstrating that N-methylation of amino acid-derived amides and peptides consistently increases in vitro half-life in liver microsome assays by factors ranging from 1.5× to >10× depending on the specific scaffold [1]. This metabolic advantage translates to a higher probability of achieving measurable exposure in cell-based and in vivo pharmacology experiments.

Metabolic stability N-demethylation Oxidative deamination Lead optimization

Computed Physicochemical Profile Differentiation from the Simplest 2,4-Difluorophenyl Amide Analog (CAS 185949-83-1)

Compared with N-(2,4-difluorophenyl)propanamide (CAS 185949-83-1), the simplest anilide analog in this chemical series, the target compound adds substantial molecular recognition capacity: an additional hydrogen bond donor (+1 HBD; 2 vs 1), an additional hydrogen bond acceptor (+1 HBA; 4 vs 3), two additional rotatable bonds (4 vs 2), and a molecular weight increase of +57.09 Da [1][2]. The target compound's XLogP3 of 1.6 is intermediate between the simpler analog (1.9) and the primary amine analog (1.1) [1][2][3], indicating a lipophilicity that balances the hydrophobic contribution of the difluorophenyl ring with the polar contributions of the additional amine and amide functionality.

Physicochemical profiling Hydrogen bonding Fragment complexity

Racemic Mixture with Two Undefined Stereocenters: Procurement Distinct from Single-Enantiomer Versions

The commercially supplied target compound (CAS 1480228-69-0) carries two undefined stereocenters—at the alanine α-carbon and at the benzylic carbon of the 1-(2,4-difluorophenyl)ethyl group—and is sold as a racemic mixture with respect to both centers, yielding up to four stereoisomers [1]. This contrasts with the single-enantiomer S-isomer (CAS 2137417-96-8) and the resolved enantiomers W5Q (S) and WKH (R) deposited in PDB 7FOG [2]. The racemic mixture is appropriate for initial screening campaigns where stereochemical SAR has not yet been established, whereas procurement of a single enantiomer may be indicated when a specific stereochemical binding mode has been validated crystallographically or when enantiomer-specific biological activity has been demonstrated. Commercial availability of the racemate at 97–98% purity from multiple suppliers provides reliable sourcing for exploratory research, with the option to transition to enantiopure material as the program advances.

Stereochemistry Chiral resolution Enantiomer-specific activity

Optimal Research and Procurement Application Scenarios for N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide


Fragment-Based Screening Libraries Requiring Balanced Lipophilicity and Polar Recognition

With an XLogP3 of 1.6 (within the optimal 1–3 range for fragment-like molecules) and a TPSA of 41.1 Ų that supports both aqueous solubility and membrane permeability [1], the target compound is well-suited for inclusion in general fragment screening libraries. Its 2 hydrogen bond donors and 4 hydrogen bond acceptors provide sufficient polar recognition elements for detecting weak (mM affinity) fragment hits by biophysical methods (SPR, NMR, DSF) or crystallographic fragment screening, while its molecular weight of 242.26 Da adheres to the fragment rule-of-three guidelines (MW < 300). This profile is superior to the simpler N-(2,4-difluorophenyl)propanamide analog (1 HBD, 3 HBA, MW 185.17) in terms of molecular recognition capacity, and superior to the primary amine analog in terms of predicted cell permeability [2][3].

Structure-Based Drug Design Targeting Spliceosomal Protein-Protein Interfaces

The validated X-ray co-crystal structures of the closely related W5Q and WKH enantiomers bound to the Aar2/RNaseH complex (PDB 7FOG, 1.41 Å resolution) [4] establish the 1-(2,4-difluorophenyl)ethyl pharmacophore as a viable recognition element for spliceosomal protein-protein interaction surfaces. The target compound's 2-(methylamino)propanamide scaffold offers a distinct hydrogen-bonding geometry compared with the N-ethylglycinamide isomer, enabling exploration of alternative binding trajectories from the same starting pharmacophore. Research programs targeting the U5 snRNP assembly pathway or related splicing factor interfaces should procure the racemic target compound for initial co-crystallization trials, then transition to enantiopure material once the preferred stereochemistry at both chiral centers has been resolved crystallographically.

Hit-to-Lead Optimization Where N-Methylation Confers a Metabolic Stability Advantage

For screening hit series derived from α-amino amide scaffolds, the N-methyl secondary amine of the target compound provides a built-in metabolic shield against oxidative deamination, a well-precedented advantage of N-methylation in peptide and amino acid-derived lead series [5][6]. Programs that identify the primary amine analog (CAS 1838647-13-4) as a biochemical hit but observe rapid clearance in microsomal or hepatocyte stability assays can procure the N-methylated target compound as a direct follow-up to test whether the predicted metabolic stabilization translates to improved in vitro half-life, without requiring de novo synthesis of the N-methyl analog. This strategy exploits the commercial availability of pre-made material at 97–98% purity to accelerate the SAR cycle.

Medicinal Chemistry SAR Exploration of Amide Connectivity Isomers

The target compound and its constitutional isomer W5Q/WKH (N-ethylglycinamide scaffold, PDB 7FOG) share the identical molecular formula (C₁₂H₁₆F₂N₂O) but differ in the placement of the key methyl/ethyl substituent—on the α-carbon (target) versus the amide nitrogen (W5Q/WKH) [1][4]. This scaffold pair constitutes an ideal matched molecular pair for probing the effects of amide connectivity on target binding, selectivity, and physicochemical properties. Procurement of both the racemic target compound and enantiopure W5Q/WKH (where available) enables a systematic comparison of binding thermodynamics (ΔΔG), ligand efficiency metrics, and structure-activity relationships that is not possible with either scaffold alone.

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